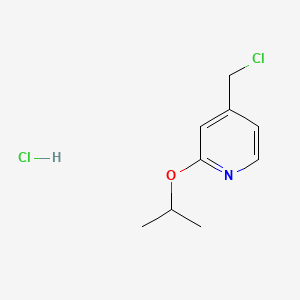

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

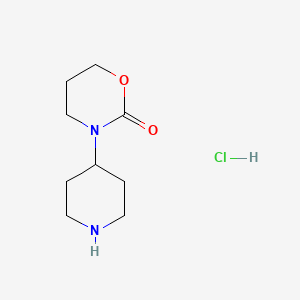

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a heterocyclic building block . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .

Synthesis Analysis

The synthesis of chloromethylpyridine hydrochlorides, such as this compound, involves reacting the corresponding pyridyl carbinol with a slight excess of thionyl chloride, in solution in an inert solvent such as toluene . The pyridyl carbinol solution is added to the thionyl chloride gradually and under its surface, to prevent the formation of impurities .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCl[H].ClCc1ccncc1 . The empirical formula is C6H6ClN · HCl and the molecular weight is 164.03 .

Applications De Recherche Scientifique

Synthesis and Characterization of Nanocomposites

Research has explored the synthesis and characterization of novel types of nanocomposites involving derivatives of 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride. For instance, the synthesis of poly(4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposite was achieved via in situ free radical polymerization. This process involved the use of 4-chloromethyl styrene monomers and modified nano-TiO2, indicating a potential application in material science and nanotechnology (Jaymand, 2011).

Development of Advanced Materials for Drug Discovery

The compound has been used in the synthesis of advanced materials for potential applications in drug discovery and development. For example, new series of chalcone derivatives bearing isoxazole moieties were synthesized and evaluated for their anticancer activity. The process involved the use of 4-(2,2,2-trifluoroethoxy)-2-(chloromethyl)-3-methylpyridine in the reaction, suggesting the compound's role in creating complex molecular structures with potential therapeutic applications (Pandya & Kapadiya, 2020).

Innovative Synthetic Pathways in Organic Chemistry

The compound is involved in innovative synthetic pathways in organic chemistry, contributing to the creation of complex molecules. For instance, its derivatives were used in the synthesis of Paliperidone, a drug used in the treatment of certain mental/mood disorders. The synthesis involved multiple steps, including reaction with benzyl chloride and subsequent cyclization, indicating the compound's importance in the synthesis of complex pharmaceuticals (Ji Ya-fei, 2010).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be stored locked up and disposed of in an approved waste disposal plant .

Propriétés

IUPAC Name |

4-(chloromethyl)-2-propan-2-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-5-8(6-10)3-4-11-9;/h3-5,7H,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHDBMAILUWRIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357946-36-1 |

Source

|

| Record name | Pyridine, 4-(chloromethyl)-2-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)

![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)

![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)